molecular formula C12H18O4 B12547600 Methyl 7,7-diethoxyhept-4-en-2-ynoate CAS No. 143365-99-5

Methyl 7,7-diethoxyhept-4-en-2-ynoate

Cat. No.: B12547600
CAS No.: 143365-99-5
M. Wt: 226.27 g/mol
InChI Key: WUNYXTIAFOGZMG-UHFFFAOYSA-N
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Description

Methyl 7,7-diethoxyhept-4-en-2-ynoate: is an organic compound with the molecular formula C12H18O4 . It is characterized by the presence of both ester and alkyne functional groups, making it a versatile intermediate in organic synthesis. This compound is often used in various chemical reactions due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7,7-diethoxyhept-4-en-2-ynoate typically involves the reaction of 7,7-diethoxyhept-4-en-2-yn-1-ol with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

7,7-diethoxyhept-4-en-2-yn-1-ol+methyl chloroformateMethyl 7,7-diethoxyhept-4-en-2-ynoate+HCl\text{7,7-diethoxyhept-4-en-2-yn-1-ol} + \text{methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 7,7-diethoxyhept-4-en-2-yn-1-ol+methyl chloroformate→Methyl 7,7-diethoxyhept-4-en-2-ynoate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 7,7-diethoxyhept-4-en-2-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as or .

    Reduction: The ester group can be reduced to an alcohol using reducing agents like .

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Ozone (O3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, Alcohols

Major Products Formed

    Oxidation: Diketones, Carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, Esters

Scientific Research Applications

Methyl 7,7-diethoxyhept-4-en-2-ynoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester and alkyne groups.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7,7-diethoxyhept-4-en-2-ynoate involves its reactivity towards nucleophiles and electrophiles. The ester group can be hydrolyzed to form carboxylic acids, while the alkyne group can participate in cycloaddition reactions. These reactions are facilitated by the electron-withdrawing nature of the ester group, which increases the electrophilicity of the alkyne carbon atoms.

Comparison with Similar Compounds

Methyl 7,7-diethoxyhept-4-en-2-ynoate can be compared with other similar compounds such as:

    Ethyl 7,7-diethoxyhept-4-en-2-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 7,7-dimethoxyhept-4-en-2-ynoate: Similar structure but with methoxy groups instead of ethoxy groups.

    Methyl 7,7-diethoxyhept-4-en-2-yn-1-ol: Similar structure but with a hydroxyl group instead of an ester group.

The uniqueness of this compound lies in its combination of ester and alkyne functional groups, which provides a versatile platform for various chemical transformations.

Properties

CAS No.

143365-99-5

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

methyl 7,7-diethoxyhept-4-en-2-ynoate

InChI

InChI=1S/C12H18O4/c1-4-15-12(16-5-2)10-8-6-7-9-11(13)14-3/h6,8,12H,4-5,10H2,1-3H3

InChI Key

WUNYXTIAFOGZMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC=CC#CC(=O)OC)OCC

Origin of Product

United States

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